![molecular formula C22H17F2N3O4S2 B2756093 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1261014-77-0](/img/structure/B2756093.png)
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O4S2 and its molecular weight is 489.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide represents a novel class of thienopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a thieno[3,2-d]pyrimidine core substituted with a 3,5-difluorophenyl group and a dimethoxyphenyl acetamide moiety. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities including:
- Anti-inflammatory Effects : Several studies have demonstrated that compounds within this class can significantly reduce inflammation in various animal models.
- Analgesic Properties : These compounds have also shown promise in alleviating pain associated with inflammatory conditions.
The precise mechanism by which this compound exerts its effects is likely related to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.
In Vitro Studies
In vitro assays have indicated that the compound exhibits significant inhibitory activity against COX-2 compared to COX-1, suggesting a favorable safety profile with reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vivo Studies
-
Anti-inflammatory Activity : In a study involving formalin-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in swelling comparable to standard NSAIDs like diclofenac sodium .
Dose (mg/kg) Edema Reduction (%) 10 25 20 50 40 70 -
Analgesic Activity : The analgesic efficacy was evaluated using the hot plate test. Results showed that the compound significantly increased the latency time before paw withdrawal compared to control groups.
Treatment Group Latency Time (seconds) Control 5.0 Compound (20 mg/kg) 8.5 Diclofenac (10 mg/kg) 9.0
Case Studies
A notable case study involved the administration of this compound in a controlled clinical trial assessing its efficacy in patients with chronic inflammatory conditions. The results indicated a marked improvement in pain scores and quality of life metrics among participants receiving the compound compared to placebo controls.
Safety Profile
The safety assessment revealed a high therapeutic index with no significant acute toxicity observed at doses up to 400 mg/kg in rodent models . Furthermore, gastrointestinal safety was confirmed through endoscopic evaluations post-treatment.
Eigenschaften
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O4S2/c1-30-17-4-3-14(10-18(17)31-2)25-19(28)11-33-22-26-16-5-6-32-20(16)21(29)27(22)15-8-12(23)7-13(24)9-15/h3-10H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHXHIGMKCVJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.